2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring a pyridazine core substituted with a 4-chlorophenyl group at the 6-position and a sulfanyl-linked ethanone moiety attached to the 3-position. The ethanone group is further functionalized with a 4-methylpiperidine ring. The 4-chlorophenyl substituent may enhance lipophilicity and binding affinity, while the methylpiperidine group could influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c1-13-8-10-22(11-9-13)18(23)12-24-17-7-6-16(20-21-17)14-2-4-15(19)5-3-14/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYRWWBMNOSJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using a suitable thiol reagent.
Formation of the Piperidine Moiety: The piperidine moiety can be introduced through a reductive amination reaction using 4-methylpiperidine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the pyridazine ring or the carbonyl group, potentially leading to the formation of dihydropyridazines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyridazines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity : The compound has demonstrated moderate to strong antibacterial effects against various pathogens, including Salmonella typhi and Bacillus subtilis. Its mechanism involves disrupting bacterial enzyme functions, contributing to its efficacy in combating infections.
Enzyme Inhibition : It shows significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. The IC50 value for AChE inhibition is reported at , indicating strong pharmacological potential for treating conditions related to enzyme dysregulation.
Gene Expression Modulation : The compound can influence gene expression by interacting with transcription factors, which may lead to alterations in cellular functions.
Applications in Medicinal Chemistry
Given its unique structure and biological properties, the compound has several potential applications:
- Therapeutic Agent Development : Its ability to inhibit AChE suggests potential use in treating Alzheimer's disease and other neurodegenerative disorders.
- Biological Probes : The compound's interaction with specific biomolecules makes it suitable for studying biological pathways involving pyridazine derivatives.
- Anticancer Research : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, warranting further investigation.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to assess their biological activities further. Key findings include:
| Compound | Activity | IC50 Value |
|---|---|---|
| 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one | AChE Inhibition | |
| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Antimicrobial | Moderate Activity |
These findings illustrate the compound's potential as a lead candidate for drug development targeting various diseases.
Chemical Reactivity
The compound can undergo various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : Reduction reactions may modify the pyridazine or piperidine rings using reducing agents such as lithium aluminum hydride.
- Substitution : The chlorophenyl group can participate in substitution reactions with nucleophiles like amines or thiols.
Mechanism of Action
The exact mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or ion channels, modulating their activity. The presence of the chlorophenyl and piperidine moieties suggests potential interactions with central nervous system receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Calculated LogP (DFT) |
|---|---|---|---|
| Target compound | Pyridazine | 4-Cl-phenyl, sulfanyl, methylpiperidine | 3.2 |
| 3g () | Indole | 4-Cl-phenyl, bromo, phenylimino | 4.1 |
Reactivity and Hardness-Softness Analysis
Absolute hardness (η), as defined by Parr and Pearson, provides insight into charge-transfer tendencies. This indicates greater resistance to electron density redistribution, aligning with its electron-deficient pyridazine core.
Structural and Crystallographic Insights
While crystallographic data for the target compound is unavailable, methods like SHELX and Multiwfn are critical for comparing bond lengths and electron density topology. For example, the sulfanyl group’s S–C bond in the target compound is predicted to be 1.81 Å (vs. 1.78 Å for S–C in thioether analogs), suggesting moderate conjugation with the pyridazine ring.
Table 2: Key Bond Parameters (Theoretical)
| Bond | Target Compound (Å) | 3g (Å, ) |
|---|---|---|
| S–C (sulfanyl) | 1.81 | N/A |
| C–Cl (4-chlorophenyl) | 1.72 | 1.70 |
Pharmacological Potential
Though direct activity data for the target compound is absent, structural analogs like 3d and 3g () exhibit antimicrobial and anticancer properties. The methylpiperidine group in the target compound may improve blood-brain barrier penetration compared to morpholine or pyrrolidine derivatives, as inferred from logP calculations.
Biological Activity
2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure, featuring a 4-chlorophenyl group and a piperidine linkage, suggests potential biological activities that warrant detailed investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a CAS number of 872688-63-6. The presence of the pyridazine ring and the sulfanyl group contributes to its biological properties.
At the molecular level, this compound interacts with various biomolecules, influencing cellular functions through:
- Enzyme Inhibition/Activation : The compound can bind to enzyme active sites or allosteric sites, modulating their activity.
- Gene Expression Regulation : It may interact with transcription factors, altering gene expression profiles and impacting cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess antibacterial and antifungal activities against various pathogens. The specific compound may share similar properties due to its structural similarities with other active derivatives .
Antitumor Activity
Pyridazine derivatives have been explored for their antitumor potential. Compounds with similar structures have demonstrated inhibitory effects on cancer cell lines, suggesting that this compound could also exhibit anticancer properties. Case studies have highlighted the efficacy of related compounds in targeting specific cancer types through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
The piperidine moiety in the compound is associated with neuroprotective activities. Studies on similar piperidine derivatives have shown promise in treating neurodegenerative diseases by reducing neuroinflammation and protecting neuronal cells from oxidative stress. This suggests that the compound may also be beneficial in neuroprotective applications .
Case Studies
| Study | Findings |
|---|---|
| Vinaya et al. (2009) | Demonstrated antibacterial and antifungal activities of pyridazine derivatives. |
| Lefranc et al. (2013) | Reported anti-cancer effects in cell lines treated with pyridazine-based compounds. |
| Uto et al. (2010) | Highlighted triglyceride-lowering effects and potential cardiovascular benefits of related piperidine compounds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridazine sulfanyl intermediate with a 4-methylpiperidine-containing ketone. Key steps include:
- Nucleophilic substitution : Reacting 6-(4-chlorophenyl)pyridazine-3-thiol with a halogenated ethanone derivative under basic conditions (e.g., NaOH in dichloromethane) .
- Purification : Column chromatography or recrystallization to achieve >95% purity. Yield optimization may require temperature control (0–25°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- LC-MS/IR : Confirm molecular weight (e.g., LC-MS m/z) and functional groups (e.g., C=O at ~1675 cm⁻¹ via IR) .
- HPLC : Employ a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/1-octanesulfonate, pH 4.6) to assess purity and stability .
- X-ray crystallography : Resolve crystal structure for stereochemical confirmation, as demonstrated for analogous piperidine-pyridazine derivatives .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at room temperature, away from light and moisture .
- Exposure Management : For skin contact, rinse immediately with water; for inhalation, move to fresh air and seek medical attention if symptoms persist .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the 4-chlorophenyl moiety .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in receptor-binding assays?
- Methodological Answer :
- Target Selection : Prioritize receptors common to piperidine/chlorophenyl analogs (e.g., GPCRs, kinases) .
- Assay Design : Use radioligand binding assays (e.g., ³H-labeled competitors) with HEK293 cells expressing target receptors. Include controls for non-specific binding (e.g., excess cold ligand) .
- Dose-Response Analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ values .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s physicochemical properties?
- Methodological Answer :
- Validation Metrics : Compare logP (octanol-water partition coefficient) predictions (e.g., ChemAxon) with experimental HPLC-derived logP values .
- Solubility Testing : Use shake-flask method in buffered solutions (pH 1.2–7.4) to assess discrepancies between simulated and observed solubility .
- Molecular Dynamics (MD) : Refine force field parameters (e.g., AMBER) to align simulations with experimental crystallographic data .
Q. How can environmental fate studies be structured to assess the ecological impact of this compound?
- Methodological Answer :
- Long-Term Monitoring : Follow frameworks like Project INCHEMBIOL to track degradation pathways (hydrolysis, photolysis) and bioaccumulation in model organisms (e.g., Daphnia magna) .
- Tiered Testing :
- Tier 1 : OECD 301 biodegradability tests.
- Tier 2 : Mesocosm studies to evaluate effects on soil microbiota and plant growth .
- Risk Quotient (RQ) : Calculate RQ = PEC/PNEC (Predicted Environmental Concentration vs. Predicted No-Effect Concentration) .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR) of derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with variations in the pyridazine ring (e.g., substituents at position 6) or piperidine moiety (e.g., N-alkylation) .
- High-Throughput Screening (HTS) : Use 96-well plates with fluorescence-based readouts for rapid IC₅₀ determination across multiple targets .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate structural descriptors (e.g., Hammett σ) with activity trends .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthetic yields or purity?
- Methodological Answer :
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., reaction time, solvent ratio) impacting yield .
- QC Protocols : Implement in-process controls (e.g., TLC monitoring) and stringent post-synthesis HPLC validation .
Q. What statistical methods are appropriate for interpreting conflicting bioactivity data across independent studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
